molecular formula C22H25N3O2S B2987315 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1396765-10-8

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2987315
M. Wt: 395.52
InChI Key: FVLNJYGMAZPHGP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thiophene ring, and a tetrahydropyran ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests a complex arrangement of rings and functional groups. The presence of an imidazole ring, a thiophene ring, and a tetrahydropyran ring indicates a potentially complex three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Synthesis and Reactivity

  • Heterocyclic Synthesis : N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents (Mohareb et al., 2004).
  • Carbon−Sulfur Bond Formation : This compound plays a significant role in carbon−sulfur bond formation, particularly in the synthesis of a former antiasthma drug candidate (Norris & Leeman, 2008).

Structural Characterization

  • Molecular Structure Analysis : The compound has been used in the study of molecular structures, such as in the analysis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, contributing to understanding geometric parameters and intramolecular interactions (Köysal et al., 2005).

Novel Synthetic Methods

  • Innovative Synthesis Approaches : Research has focused on developing novel synthetic methods using this compound, such as in the synthesis of imidazo[1,5-a]pyridines, highlighting the versatility of the compound in introducing various substituents at specific positions (Crawforth & Paoletti, 2009).

Biomedical Research

  • Antimicrobial Activity : Certain derivatives synthesized from this compound have shown potential antimicrobial activities, indicating its significance in the development of new antimicrobial agents (Sowmya et al., 2018).
  • Anti-Tumor Potential : Some synthesized derivatives exhibit promising anti-tumor activities, especially against hepatocellular carcinoma, suggesting its application in cancer research (Gomha et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-25-16-18(19-8-5-15-28-19)24-20(25)9-12-23-21(26)22(10-13-27-14-11-22)17-6-3-2-4-7-17/h2-8,15-16H,9-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLNJYGMAZPHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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